molecular formula C11H12ClNO B14875880 4-(2-Chlorophenyl)piperidin-2-one

4-(2-Chlorophenyl)piperidin-2-one

Cat. No.: B14875880
M. Wt: 209.67 g/mol
InChI Key: MJKXDWSLNQKDCV-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)piperidin-2-one is a chemical compound of interest in scientific research and development, particularly as a building block for synthesizing more complex molecules . It belongs to the piperidine class of compounds, which are prominent structures in medicinal chemistry and are found in a variety of bioactive molecules and approved therapeutics . The compound features a chlorophenyl group attached to a piperidinone core, a scaffold recognized for its utility in drug discovery . Piperidine derivatives are frequently explored for their potential biological activities and physicochemical properties . This specific reagent serves as a versatile intermediate for researchers working in organic synthesis and pharmaceutical development. The product is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

4-(2-chlorophenyl)piperidin-2-one

InChI

InChI=1S/C11H12ClNO/c12-10-4-2-1-3-9(10)8-5-6-13-11(14)7-8/h1-4,8H,5-7H2,(H,13,14)

InChI Key

MJKXDWSLNQKDCV-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC1C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Hydrogenative Cleavage of Benzyl Protecting Groups

A prominent route involves the hydrogenolytic removal of benzyl groups from intermediates. For example, 1-benzyl-4-(4-chlorophenyl)-4-piperidinol undergoes catalytic hydrogenation using palladium on activated charcoal (0.1 MPa H₂, 25°C, 24 hours), yielding 4-(4-chlorophenyl)piperidin-4-ol with 90% yield and 99% purity. While this method targets the 4-chlorophenyl analog, analogous conditions could be applied to 2-chlorophenyl precursors by modifying the starting material’s substitution pattern. Post-hydrogenation, purification via pH-adjusted liquid-liquid extraction (10% NaOH, dichloromethane) ensures high recovery rates.

Cyclization of Aminoketone Intermediates

Cyclization reactions offer a direct pathway to piperidin-2-one cores. A Chinese patent (CN102304082A) details the synthesis of 2-chloro-4-(piperidylmethyl)pyridine via alkylation and subsequent cyclization. Adapting this approach, 2-chlorophenylacetonitrile could be reacted with ethyl acrylate under basic conditions to form an aminoketone, which undergoes acid-catalyzed cyclization to yield the target compound.

aza-Michael Addition for Chiral Piperidinone Synthesis

Divinyl Ketone Substrates and Amine Nucleophiles

A high-yielding double aza-Michael reaction constructs 2-substituted 4-piperidones from divinyl ketones and benzylamine. For instance, reacting 2-chlorophenyl-substituted divinyl ketones with benzylamine in acetonitrile (reflux, 1.5 hours) produces 4-piperidones in 79–84% yield. This method’s atom efficiency and stereochemical control make it viable for generating enantiomerically enriched 4-(2-chlorophenyl)piperidin-2-one.

Chiral Auxiliary Applications

Employing (S)-α-phenylethylamine as a chiral auxiliary enables diastereomeric resolution of 2-substituted piperidones. After cyclization, acidic cleavage of the auxiliary yields enantiopure this compound, critical for structure-activity relationship studies in drug development.

Lewis Acid-Catalyzed O-Alkylation

Low-Temperature Alkylation for Improved Kinetics

A Korean patent (KR20110093130A) highlights O-alkylation using BF₃·Et₂O at −20°C to 0°C, achieving 70–85% yields for analogous piperidine ethers. Applying this to 2-chlorophenyl precursors, trichloroacetimidate intermediates react with tert-butyl 4-hydroxypiperidine-1-carboxylate, followed by acid-mediated deprotection, to furnish the target compound. This method reduces side reactions compared to traditional base-catalyzed high-temperature conditions.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Key Advantage
Catalytic Hydrogenation Pd/C, H₂ (0.1 MPa), 25°C, 24 h 90% 99% High purity, scalable
aza-Michael Reaction Benzylamine, CH₃CN, reflux, 1.5 h 79–84% >95% Stereochemical control
Lewis Acid Alkylation BF₃·Et₂O, −20°C, 2 h 70–85% 90–95% Reduced reaction time
Cyclization H₂SO₄, 80°C, 6 h 65–75% 85–90% Simple workflow

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chlorophenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-(2-Chlorophenyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is a precursor in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Positional Isomer: 4-(3-Chlorophenyl)piperidin-2-one Derivatives

The compound 1-[cis-4-(aminomethyl)-4-(3-chlorophenyl)cyclohexyl]piperidin-2-one () shares the piperidin-2-one core but differs in the chlorophenyl substitution (3- vs. 2-position) and includes an additional aminomethyl group on the cyclohexyl ring. This structural variation likely alters solubility and target selectivity.

Pyridine-Based Analogues

3-Ethyl 5-methyl [2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate] () replaces the piperidin-2-one core with a pyridine ring. The ester groups (ethyl and methyl) and aminoethoxymethyl side chain enhance hydrophilicity, which may improve bioavailability but reduce blood-brain barrier penetration compared to the lipophilic piperidin-2-one derivatives .

Complex Derivatives Targeting Enzymes

The compound 1-{4-[{4-chloro-2-[(2-chlorophenyl)(hydroxy)methyl]phenyl}(2,2-dimethylpropyl)amino]-4-oxobutanoyl}piperidine-3-carboxylic acid () incorporates a 2-chlorophenyl group within a multi-substituted structure targeting squalene synthase. Its extended substituents (e.g., carboxylic acid, bulky neopentyl groups) suggest enhanced specificity for fungal enzyme targets compared to simpler piperidin-2-one derivatives .

Glycogen Phosphorylase Inhibition

The 4-(2-chlorophenyl)-substituted compound W1807 () inhibits glycogen phosphorylase via allosteric binding. Computational docking studies suggest that the 2-chlorophenyl group enhances hydrophobic interactions with the enzyme’s allosteric site, a property likely shared by 4-(2-chlorophenyl)piperidin-2-one .

Antifungal Activity

Compounds like 1-{4-[...]piperidine-3-carboxylic acid () target squalene synthase and lanosterol-14α-demethylase, critical enzymes in fungal ergosterol biosynthesis.

Piperidin-2-one Functionalization

The aminomethyl-substituted analogue in requires multi-step synthesis involving cyclohexylamine intermediates. Comparatively, this compound may be synthesized more directly via Friedel-Crafts alkylation or reductive amination, depending on precursor availability .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Target Activity/Notes Reference
This compound Piperidin-2-one 2-Chlorophenyl at C4 Not explicitly stated Potential enzyme inhibition
1-[cis-4-(aminomethyl)-4-(3-Chlorophenyl)...] Piperidin-2-one 3-Chlorophenyl, aminomethyl cyclohexyl Undisclosed Improved solubility
W1807 Pyridine tricarboxylate 2-Chlorophenyl, ethyl/methyl esters Glycogen phosphorylase Allosteric inhibitor
3-Ethyl 5-methyl [...] pyridinedicarboxylate Pyridine 2-Chlorophenyl, aminoethoxymethyl Degradation product Process-related impurity
Squalene synthase inhibitor () Piperidine-3-carboxylic acid 2-Chlorophenyl, neopentyl, carboxylic acid Squalene synthase, Lanosterol-14α-demethylase Antifungal activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Chlorophenyl)piperidin-2-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis optimization should focus on catalyst selection, temperature, and reaction time. For analogous piperidinone derivatives, catalysts like HCl, HNO₃, or phosphate salts have been used under reflux conditions (57–63°C for 4–24 hours) . A stepwise approach involves:

  • Screening catalysts (acidic vs. basic) to improve yield.
  • Varying stoichiometry of reactants (e.g., chlorophenyl precursors and piperidinone intermediates).
  • Monitoring reaction progress via GC-MS or HPLC to identify by-products.
  • Example table for optimization:
CatalystTemp (°C)Time (h)Yield (%)By-products Identified
HCl (0.1 M)60672None
H₃PO₄65865Oxidized intermediates

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorophenyl integration ratios). IR can identify carbonyl (C=O) stretches (~1700 cm⁻¹) .
  • Crystallography : Employ single-crystal X-ray diffraction with SHELXL for refinement. For piperidinone derivatives, SHELX programs are robust for resolving torsional angles and hydrogen-bonding networks . Ensure data quality by checking R-factors (<5%) and residual electron density maps.

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Refer to SDS guidelines for piperidin-4-one derivatives: Use fume hoods, nitrile gloves, and sealed reactors to avoid inhalation or dermal contact .
  • Emergency measures: For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. Safety showers and eye-wash stations must be accessible .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

  • Methodological Answer : Address contradictions (e.g., disordered solvent molecules or twinning) using:

  • SHELXD/SHELXE : For experimental phasing in low-resolution datasets .
  • TWINLAW (in SHELXL): To model twinned crystals. Validate with Q-Q plots and Hirshfeld surface analysis .
  • Example: A study on a chlorophenyl-pyridinone derivative required merging datasets from multiple crystals to resolve disorder .

Q. What strategies can elucidate the pharmacological activity of this compound, particularly its receptor-binding mechanisms?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets like cannabinoid receptors (e.g., CB1, implicated in obesity studies) .
  • In Vitro Assays : Test inhibition of enzymatic activity (e.g., acetylcholinesterase) via Ellman’s method. Compare IC₅₀ values with structurally related compounds (e.g., 4-(4-chlorophenyl)pyridinones) .
  • SAR Analysis : Modify substituents (e.g., replacing Cl with F) to assess impact on bioactivity .

Q. How do electronic and steric effects of the 2-chlorophenyl group influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Compute Fukui indices to identify electrophilic sites. For example, the carbonyl carbon in piperidin-2-one is highly susceptible to nucleophilic attack .
  • Experimental Probes : React with Grignard reagents (e.g., MeMgBr) to track regioselectivity. Steric hindrance from the ortho-chloro group may slow kinetics compared to para-substituted analogs .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

  • Methodological Answer :

  • UPLC-MS/MS : Achieve ppm-level detection of by-products (e.g., chlorinated side products). Use a C18 column with acetonitrile/water gradient .
  • NMR Spectroscopy : ¹⁹F NMR (if fluorine analogs exist) or DOSY can distinguish impurities via diffusion coefficients .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

  • Methodological Answer :

  • Replicate experiments under controlled conditions (e.g., TGA/DSC for decomposition profiles). Compare with literature values for related compounds (e.g., 4-(4-chlorophenyl)piperidin-2-one melts at 136–138°C ).
  • Consider solvent effects: Crystallization from ethanol vs. acetonitrile may yield polymorphs with varying stability .

Ethical and Compliance Considerations

Q. What ethical guidelines apply to computational modeling of this compound for drug discovery?

  • Methodological Answer :

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Cite software (e.g., SHELX, Gaussian) transparently .
  • Disclose conflicts of interest, especially if collaborating with pharmaceutical entities .

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